molecular formula C20H26N2O4S2 B1591471 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide CAS No. 212555-28-7

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Cat. No.: B1591471
CAS No.: 212555-28-7
M. Wt: 422.6 g/mol
InChI Key: FIAAGQKYVFEMGC-PMACEKPBSA-N
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Description

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide: is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as sulfonamide and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The sulfonylation reaction is then carried out using 4-methylbenzenesulfonyl chloride under controlled conditions to ensure the formation of the desired sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions at the aromatic rings are possible, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are often employed.

Major Products Formed

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions due to its structural complexity.

Medicine

In the medical field, 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Industry

In industry, this compound can be used as an intermediate in the production of various chemicals, including dyes, polymers, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonamide

  • N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Uniqueness

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide: stands out due to its specific stereochemistry and the presence of both sulfonamide and cyclohexyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAGQKYVFEMGC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570609
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212555-28-7
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diaminocyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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